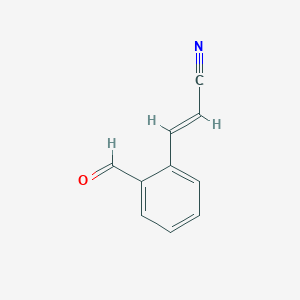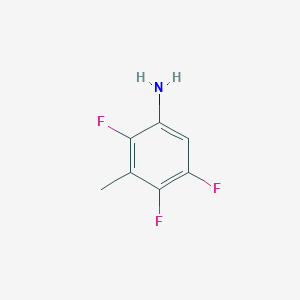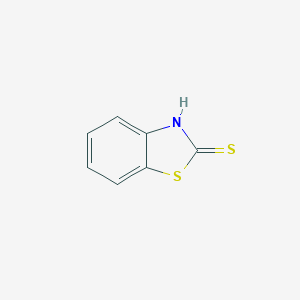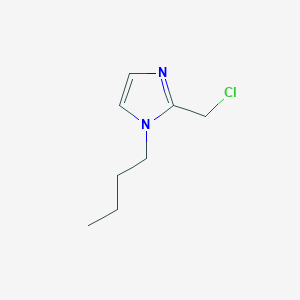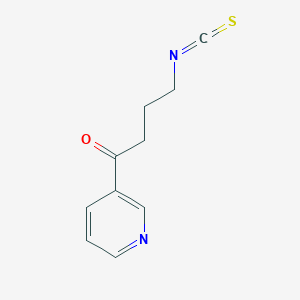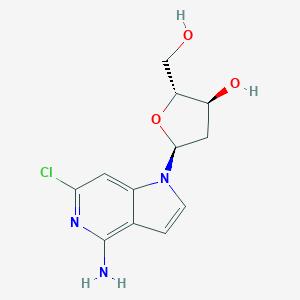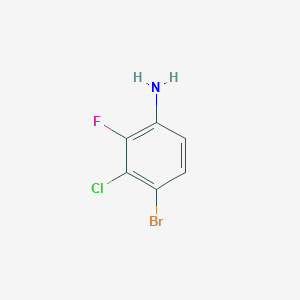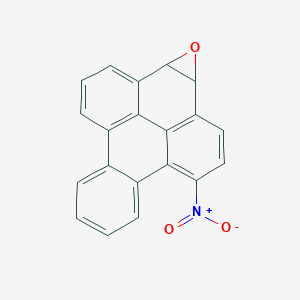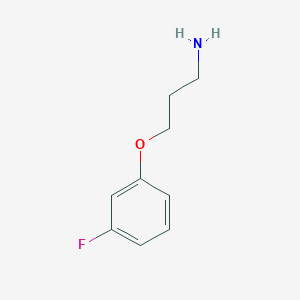![molecular formula C7H12Se B037751 (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene CAS No. 121887-63-6](/img/structure/B37751.png)
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene, also known as CPSe, is a novel organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPSe belongs to the class of organoselenium compounds, which have been reported to possess antioxidant, anti-inflammatory, and antitumor properties.
Mecanismo De Acción
The mechanism of action of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is not fully understood. However, several studies have suggested that (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and Nrf2 signaling pathways. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various diseases.
Efectos Bioquímicos Y Fisiológicos
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been reported to possess several biochemical and physiological effects. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been reported to increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to play a crucial role in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has several advantages and limitations for lab experiments. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is a stable compound that can be easily synthesized and purified. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is also highly soluble in various organic solvents, which makes it easy to handle in lab experiments. However, (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is a highly reactive compound that can easily undergo oxidation, which could affect its biological activity.
Direcciones Futuras
Several future directions can be explored for the development of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene as a potential therapeutic agent. One possible direction is to investigate the potential of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene in combination with other therapeutic agents for the treatment of various diseases. Another direction is to investigate the potential of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene and to identify its molecular targets.
Métodos De Síntesis
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene can be synthesized using various methods, including the reaction of cyclopentadiene with selenium powder in the presence of a catalyst, or by the reaction of cyclopentadiene with selenourea in the presence of a base. Several other methods have been reported for the synthesis of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene, including the reaction of cyclopentadiene with selenophene, and the reaction of cyclopentadiene with diselenides.
Aplicaciones Científicas De Investigación
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been extensively investigated for its potential therapeutic applications. Several studies have reported that (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene possesses potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to possess antitumor properties, which make it a potential candidate for cancer therapy.
Propiedades
Número CAS |
121887-63-6 |
|---|---|
Nombre del producto |
(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene |
Fórmula molecular |
C7H12Se |
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene |
InChI |
InChI=1S/C7H12Se/c1-2-6-4-8-5-7(6)3-1/h6-7H,1-5H2/t6-,7-/m0/s1 |
Clave InChI |
DXVINJMFIFPFRM-BQBZGAKWSA-N |
SMILES isomérico |
C1C[C@H]2C[Se]C[C@@H]2C1 |
SMILES |
C1CC2C[Se]CC2C1 |
SMILES canónico |
C1CC2C[Se]CC2C1 |
Sinónimos |
1H-Cyclopenta[c]selenophene,hexahydro-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
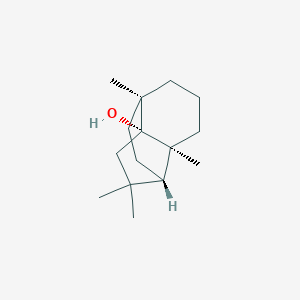
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
